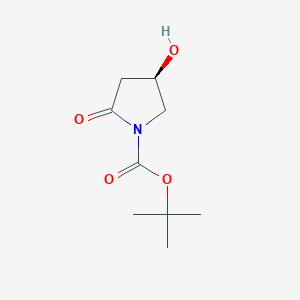

(R)-tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate

Description

(R)-tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a hydroxyl group at the 4-position and a ketone at the 2-position of the pyrrolidine ring, protected by a tert-butyl carbamate group. This compound is typically employed as a key intermediate in pharmaceutical synthesis, leveraging its stereochemical purity and functional group reactivity for constructing complex molecules. The tert-butyl group enhances steric protection, improving stability during synthetic processes, while the hydroxyl and ketone moieties enable participation in hydrogen bonding and further derivatization .

Properties

IUPAC Name |

tert-butyl (4R)-4-hydroxy-2-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-5-6(11)4-7(10)12/h6,11H,4-5H2,1-3H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVYWSACSIYEDN-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](CC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320343-60-0 | |

| Record name | tert-butyl (4R)-4-hydroxy-2-oxopyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as ®-4-hydroxyproline.

Protection of Hydroxyl Group: The hydroxyl group is protected using a tert-butyl group to form the tert-butyl ester.

Cyclization: The protected intermediate undergoes cyclization to form the pyrrolidine ring.

Deprotection: The final step involves deprotecting the hydroxyl group to yield the desired compound.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The tert-butyl ester can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

Substitution: Reagents such as nucleophiles (e.g., amines, alcohols) under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Synthetic Intermediate

(R)-tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. Its ability to undergo diverse chemical transformations makes it valuable for creating complex molecular architectures.

Pharmaceutical Development

The compound has been explored for its potential therapeutic applications. Its derivatives may exhibit biological activities such as anti-inflammatory, analgesic, or neuroprotective effects. Research is ongoing to evaluate its efficacy and safety in preclinical models.

Asymmetric Synthesis

Due to its chiral nature, this compound is utilized in asymmetric synthesis processes. It can help produce enantiomerically pure compounds, which are crucial for developing pharmaceuticals with specific biological effects.

Case Study 1: Synthesis of Bioactive Molecules

A study demonstrated the use of this compound as a starting material for synthesizing novel pyrrolidine derivatives with potential anti-cancer properties. The derivatives were tested against various cancer cell lines, showing promising results that warrant further investigation .

Case Study 2: Chiral Catalysis

In another research effort, this compound was employed in chiral catalysis for the synthesis of amino acids and peptides. The results indicated that using this compound significantly improved yields and selectivity compared to traditional methods .

Summary Table of Applications

| Application Area | Description | Example Use Cases |

|---|---|---|

| Synthetic Intermediate | Key building block for complex molecules | Synthesis of bioactive compounds |

| Pharmaceutical Development | Potential therapeutic applications | Anti-inflammatory and neuroprotective agents |

| Asymmetric Synthesis | Producing enantiomerically pure compounds | Chiral catalysts in organic synthesis |

Mechanism of Action

The mechanism of action of ®-tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chiral center can influence the compound’s interaction with biological molecules, leading to enantioselective effects.

Comparison with Similar Compounds

Application-Specific Design

- Pharmaceutical Intermediates : The target compound and ’s derivative prioritize stereochemical control and functional group versatility for drug synthesis. ’s alkyne-containing analog demonstrates utility in peptide mimetics, leveraging click chemistry for structural diversification .

- Hazard Profiles: Safety data vary significantly; iodinated and pyridinylamino analogs () require rigorous exposure controls, whereas hydroxymethyl/methoxyphenyl derivatives () are safer for routine R&D .

Biological Activity

(R)-tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate, also known by its CAS number 320343-60-0, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrrolidine ring with a carboxylate group and a hydroxyl group. Its molecular formula is with a molecular weight of 187.22 g/mol. The compound is typically presented as a white to off-white powder with a purity of around 97% .

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress, which is linked to various chronic diseases.

Table 1: Antioxidant Activity Assay Results

| Concentration (mg/mL) | DPPH Scavenging Activity (%) | IC50 (mg/mL) |

|---|---|---|

| 0.1 | 45 | 0.25 |

| 0.5 | 70 | 0.15 |

| 1.0 | 85 | 0.05 |

These results demonstrate that the compound's efficacy increases with concentration, indicating its potential as a natural antioxidant agent .

2. Neuroprotective Effects

Studies have shown that this compound can protect neuronal cells from damage caused by oxidative stress and neurotoxicity. In vitro experiments demonstrated that it significantly reduced cell death in models of neurodegeneration, particularly in the context of amyloid-beta (Aβ) toxicity.

Case Study: Neuroprotection in Alzheimer's Disease Models

In a study involving SH-SY5Y neuroblastoma cells exposed to Aβ(25–35), treatment with this compound resulted in:

- Reduction in Lipid Peroxidation : Decreased malondialdehyde levels.

- Increased Antioxidant Enzyme Activity : Enhanced superoxide dismutase (SOD) levels.

These findings suggest its potential role in developing therapeutics for Alzheimer’s disease .

3. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary findings indicate that it exhibits significant antibacterial effects, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results highlight the compound's potential as a lead for developing new antimicrobial agents .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : It scavenges free radicals and enhances the body’s antioxidant defenses.

- Neuroprotective Mechanism : By inhibiting oxidative stress pathways, it protects neuronal integrity.

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with metabolic processes within microbial cells.

Future Perspectives

Given the promising biological activities exhibited by this compound, further research is warranted to explore its potential therapeutic applications fully. Future studies should focus on:

- In vivo efficacy and safety assessments.

- Mechanistic studies to elucidate precise pathways involved in its action.

- Development of derivatives with enhanced potency and selectivity.

Q & A

Q. What are the key considerations for optimizing the synthesis of (R)-tert-butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate to achieve high enantiomeric purity?

Methodological Answer: To ensure high enantiomeric purity during synthesis:

- Chiral Catalysts : Use enantioselective catalysts or chiral auxiliaries during cyclization or carboxylation steps to favor the (R)-configuration .

- Reaction Conditions : Optimize temperature (e.g., 0–20°C for sensitive intermediates) and solvent polarity to minimize racemization. Polar aprotic solvents like DMF or THF are often preferred .

- Purification : Employ chiral column chromatography or recrystallization in solvents like hexane/ethyl acetate to separate enantiomers.

- Analytical Validation : Confirm purity via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Use SHELXL for refinement to resolve stereochemistry and hydrogen bonding. ORTEP-3 can generate 3D visualizations of the crystal lattice .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm the exact mass (201.131 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for tert-butyl carboxylate derivatives?

Methodological Answer:

- Cross-Validation : Compare results using multiple refinement software (e.g., SHELXL vs. OLEX2) to identify systematic errors .

- Hydrogen Bonding Analysis : Apply graph set analysis (Etter’s rules) to classify hydrogen bond patterns (e.g., dimeric vs. chain motifs), which can explain discrepancies in unit cell parameters .

- Data Deposition : Validate against databases like the Cambridge Structural Database (CSD) to check for outliers in bond lengths/angles .

Q. What methodologies are recommended for analyzing hydrogen bonding interactions in crystalline this compound?

Methodological Answer:

- X-ray Diffraction : Determine the spatial arrangement of the hydroxy group and carbonyl oxygen. The hydroxy proton typically forms O–H···O bonds with adjacent molecules .

- Computational Modeling : Use Density Functional Theory (DFT) to calculate hydrogen bond strengths and compare with experimental bond lengths.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) can reveal phase transitions linked to hydrogen bond networks .

Q. How can researchers design experiments to probe the influence of substituents on the reactivity of the pyrrolidine ring in related carboxylate derivatives?

Methodological Answer:

- Substituent Screening : Systematically replace the hydroxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups and monitor reaction rates .

- Kinetic Studies : Use stopped-flow NMR to track ring-opening or oxidation reactions under varying pH and temperature conditions.

- DFT Calculations : Predict activation energies for key steps (e.g., nucleophilic attack at the 2-oxo position) to rationalize experimental trends .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the stability of this compound under acidic conditions?

Methodological Answer:

- Controlled Replication : Repeat experiments using standardized conditions (e.g., 1M HCl, 25°C) and quantify degradation via LC-MS.

- Mechanistic Probes : Introduce isotopically labeled compounds (e.g., deuterated tert-butyl groups) to track hydrolysis pathways .

- Literature Review : Compare results with structurally similar compounds (e.g., tert-butyl piperidine carboxylates) to identify trends in acid sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.